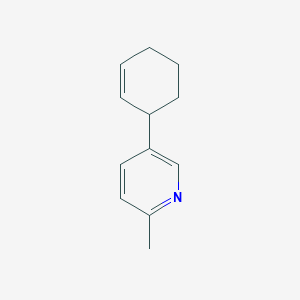

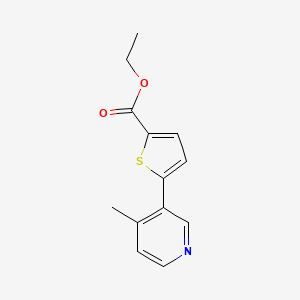

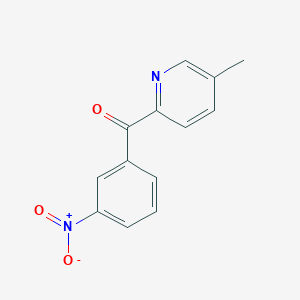

![molecular formula C12H12N2 B1392012 5,2'-Dimethyl-[2,4']bipyridinyl CAS No. 1187168-36-0](/img/structure/B1392012.png)

5,2'-Dimethyl-[2,4']bipyridinyl

説明

5,2’-Dimethyl-[2,4’]bipyridinyl is a complex organic compound that has garnered a lot of attention within the scientific community. It is a bipyridyl derivative with dimethyl functional groups at 5,5-positions . It is widely used as a ligand for organometallic chemical synthesis and pharmaceuticals applications .

Molecular Structure Analysis

The molecular formula of 5,2’-Dimethyl-[2,4’]bipyridinyl is C12H12N2 . The molecular weight is 184.24 g/mol .Physical And Chemical Properties Analysis

5,2’-Dimethyl-[2,4’]bipyridinyl is an off-white powder . Its melting point is approximately 115 °C .科学的研究の応用

Photocatalytic CO2 Reduction

5,2'-Dimethyl-[2,4']bipyridinyl, as part of supramolecular metal complexes, has shown significant utility in photocatalytic CO2 reduction. Complexes using this compound have demonstrated enhanced photocatalytic activities, particularly in binuclear and tetranuclear complexes. The structure and composition of these complexes greatly influence their ability to reduce CO2 efficiently, showcasing the potential of this compound in environmental applications (Gholamkhass et al., 2005).

Photophysical Properties in Iridium(III) Complexes

Research on 4'-functionalized 5,5'-diaryl-2,2'-bipyridines, closely related to this compound, reveals insights into their role in luminescent cationic heteroleptic iridium(III) complexes. These studies are crucial for understanding how the functionalization of such bipyridines affects the luminescent properties of these complexes, which has implications for optoelectronic applications (Ladouceur et al., 2010).

Improved Catalytic Activity for CO2 Reduction

This compound derivatives have shown improved catalytic activity in the reduction of carbon dioxide. Specific complexes with this compound have been identified as highly effective catalysts, offering a promising avenue for CO2 reduction strategies (Smieja & Kubiak, 2010).

Phase Transitions and Vibrations in Complexes

Complexes containing derivatives of this compound, such as dimethyl bipyridyls, have been studied for their phase transition, vibrational properties, and methyl group tunneling. These properties are essential for understanding the behavior of these compounds in various states, which has implications in material science and molecular engineering (Bator et al., 2011).

Luminescence Properties in Lanthanide Ternary Complexes

This compound has been utilized in constructing lanthanide ternary complexes, where its interaction with other components like 2,4-difluorobenzoic acid has been studied. These complexes are significant for their crystal structures, thermoanalysis, and especially their luminescence properties, relevant in the field of photoluminescence and material science (Du et al., 2020).

Photocatalytic H2 Evolution

Investigations into Ru(II)Pt(II) dimers containing this compound derivatives have shed light on the relationship between H2-evolving activity and the energy level of the LUMO in these compounds. This research is pivotal in developing efficient photo-hydrogen-evolving molecular devices, contributing to renewable energy technologies (Masaoka et al., 2010).

作用機序

Target of Action

The primary target of 5,2’-Dimethyl-[2,4’]bipyridinyl is Protein Tyrosine Kinase-7 (PTK7) . PTK7 is an important biomarker for a range of leukemia and solid tumors .

Mode of Action

5,2’-Dimethyl-[2,4’]bipyridinyl interacts with its target, PTK7, by exhibiting high luminescence for G-quadruplex DNA . This interaction allows the compound to be employed in constructing G-quadruplex-based assays for PTK7 in aqueous solutions .

Result of Action

The compound demonstrates significant activity against embryos and is capable of arresting development at various stages of embryogenesis . This suggests that the compound’s action has profound molecular and cellular effects.

生化学分析

Biochemical Properties

5,2’-Dimethyl-[2,4’]bipyridinyl plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence the activity of these biomolecules. For instance, it has been observed to interact with metal ions, forming coordination complexes that can act as catalysts in biochemical reactions . These interactions are primarily driven by the nitrogen atoms in the bipyridine structure, which can donate electron pairs to metal ions, stabilizing the complex.

Cellular Effects

The effects of 5,2’-Dimethyl-[2,4’]bipyridinyl on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Additionally, 5,2’-Dimethyl-[2,4’]bipyridinyl can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 5,2’-Dimethyl-[2,4’]bipyridinyl exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, 5,2’-Dimethyl-[2,4’]bipyridinyl can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

特性

IUPAC Name |

2-methyl-4-(5-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-4-12(14-8-9)11-5-6-13-10(2)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFUKBAUFFOYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

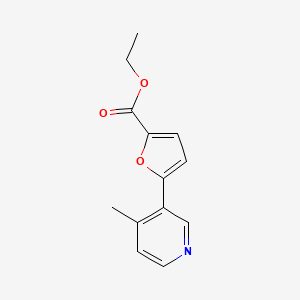

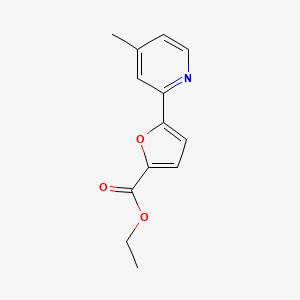

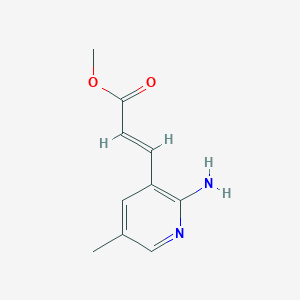

![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1391936.png)

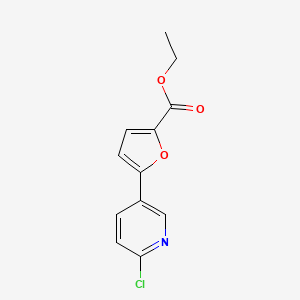

![5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391951.png)

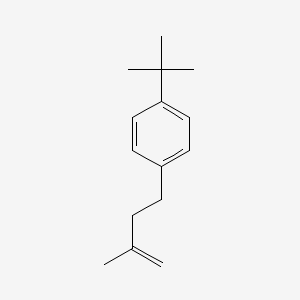

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391952.png)